molecular formula C13H9NO2Se B1671041 Ebselen Oxide CAS No. 104473-83-8

Ebselen Oxide

Cat. No. B1671041
M. Wt: 290.2 g/mol
InChI Key: SBTLFLABILGUMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The general mechanism of action of ebselen is through reactions with specific cysteine thiol groups in proteins . Ebselen (EBS) catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to glutathione peroxidase (GPx), which operates by a simple, three-step mechanism involving changes in the oxidation state of the active site (SeCys) residue .


Molecular Structure Analysis

Ebselen Oxide has the chemical formula C13H9NO2Se . Its exact mass is 290.98 and its molecular weight is 290.180 .


Chemical Reactions Analysis

Ebselen Oxide is formed by the oxidation of ebselen . It lacks antioxidant activity, indicating that it can serve as a negative control for ebselen .


Physical And Chemical Properties Analysis

Ebselen Oxide is an organoselenium compound . It is chemically an electrophile .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Ebselen, a seleno organic compound, exhibits the ability to selectively inhibit inducible nitric oxide (NO) synthase, showing potential for applications in therapy for conditions like septic shock where inducible NO synthase plays a role in vasodilation (Hattori et al., 1994).

Neuroprotective Effects

Ebselen demonstrates neuroprotective properties, particularly in the context of ischemic stroke and oxygen-glucose deprivation in brain tissues. It has been shown to protect against cellular death and reduce inducible NO synthase immunocontent, which plays a role in the mechanisms of cell death during ischemic insults (Porciúncula et al., 2003).

Protective Effects in Testicular Torsion and Detorsion Injury

Ebselen has protective effects against testicular ischemia/reperfusion injury, as evidenced by its role in reducing oxidative biochemical and histopathological damage in a rat model of testicular torsion and detorsion (Rifaioğlu et al., 2014).

Involvement in Glutathione Peroxidase Activity

Ebselen mimics the activity of glutathione peroxidase (GPx), reacting with peroxynitrite and inhibiting NO synthase. This property suggests its potential in counteracting oxidative stress and inflammatory processes (Sies & Masumoto, 1997).

Protection Against Manganese Toxicity in Reproductive Organs

Ebselen can mitigate manganese-induced toxicity in male reproductive organs. This suggests its utility as a chemoprotective agent in cases of manganese toxicity, protecting sperm motility and count, and ameliorating alterations in testicular tissues (Mohammed et al., 2018).

Dose-Dependent Effects in Nerve Ischemia

-Reperfusion InjuryEbselen exhibits dose-dependent neuroprotective effects in cases of sciatic nerve ischemia-reperfusion injury. At certain doses, it can reduce nerve damage and apoptosis, highlighting its potential in neuroprotection through antioxidant and antiapoptotic activities (Ozyigit et al., 2015).

Traumatic Brain Injury Model

In a study of traumatic brain injury in rats, ebselen showed dose-dependent neuroprotective effects. It ameliorated neurological injury by modulating the TLR4-mediated p38 MAPK signaling pathway and reducing NO levels, suggesting its potential in treating secondary injuries of traumatic brain injury (Wei et al., 2014).

Potential Antithrombotic and Antimicrobial Coatings

Carboxyl-ebselen-based layer-by-layer films show promise as antithrombotic and antimicrobial coatings for biomedical devices. These coatings are capable of generating nitric oxide and reducing bacterial surface attachment, offering potential applications in various medical fields (Cai et al., 2011).

Interaction with Thioredoxin Reductase

Ebselen acts as a substrate for human thioredoxin reductase, stimulating hydroperoxide reductase activity and acting as a rapid oxidant of reduced thioredoxin. This interaction provides insight into its role as an antioxidant and anti-inflammatory agent, primarily through the thioredoxin system (Zhao et al., 2002).

Safety And Hazards

Ebselen Oxide is toxic if swallowed or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Ebselen, the parent compound of Ebselen Oxide, is currently under clinical trials for the prevention and treatment of various disorders such as cardiovascular diseases, arthritis, stroke, atherosclerosis, and cancer . As ebselen has been shown to have significant cellular toxicity, appropriate studies are needed to redesign the ebselen-based therapy for clinical trials . Future clinical trial studies are required to evaluate the safety and efficacy of ebselen in thalassemia patients with cardiac complications .

properties

IUPAC Name

1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTLFLABILGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327255
Record name Ebselen Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebselen Oxide

CAS RN

104473-83-8
Record name Ebselen Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ebselen Oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
RS Glass, F Farooqui, M Sabahi… - The Journal of Organic …, 1989 - ACS Publications
… on the formation of thiocarbonyl compounds in the reaction of thiols with Ebselen oxide. … of thiocarbonyl compounds in the reaction of aliphatic thiols with Ebselen oxide were …
Number of citations: 72 pubs.acs.org
SK Kim, HX Ngo, EK Dennis… - ACS Infectious …, 2021 - ACS Publications
… Previously, we found that ebselen (Eb) and ebselen oxide (EbO) inhibited diguanylate cyclase from synthesizing c-di-GMP. In this study, we show that EbO, Eb, ebsulfur (EbS), and their …
Number of citations: 8 pubs.acs.org
L Blasquez, H Bouzinba‐Segard… - Molecular …, 2023 - Wiley Online Library
… Ebselen oxide administration … ebselen oxide to trastuzumab or lapatinib strongly enhanced their antitumoral effect in HER2+ cancer cells. These results reveal that ebselen oxide is a …
Number of citations: 1 febs.onlinelibrary.wiley.com
HCR Tumu, BJ Cuffari, MA Pino, J Palus… - Drug and Chemical …, 2020 - Taylor & Francis
… We recently reported that ebselen oxide (EB-2), an analog of EB-1 with a tetravalent selenium atom, also possesses anti-bacterial and anti-fungal activity and confers cytoprotection …
Number of citations: 7 www.tandfonline.com
H Masumoto, H Sies - Chemical research in toxicology, 1996 - ACS Publications
Ebselen, 2-phenyl-1,2-benzisoselenazol-3(2H)-one, rapidly reacts with peroxynitrite, the rate constant being of the order of 10 6 M - 1 s - 1 ; the reaction yields the selenoxide of the …
Number of citations: 203 pubs.acs.org
MJ Parnham, H Sies - Biochemical pharmacology, 2013 - Elsevier
… Ebselen releases zinc from metallothionein [61] and ebselen oxide has been described as a selective inhibitor of α-methyl acyl-CoA racemase, an enzyme involved in branched fatty …
Number of citations: 219 www.sciencedirect.com
OJ Lieberman, MW Orr, Y Wang, VT Lee - ACS chemical biology, 2014 - ACS Publications
… (22) Using this platform, we identify ebselen (Eb) and ebselen oxide (EbO) as covalent inhibitors of cdiGMP allosteric binding to I-site containing proteins, DGC activity in vitro and show …
Number of citations: 126 pubs.acs.org
Y Wang, J Wallach, S Duane, Y Wang… - Drug design …, 2017 - Taylor & Francis
… , several ebselen analogs, including the ebselen oxide (1-oxide-2-… As shown in Figure 1, both ebselen oxide and Thr101 dose … Ebselen oxide and Thr101 inhibited HDAC8 with IC 50 …
Number of citations: 28 www.tandfonline.com
A Lass, P Witting, R Stocker, H Esterbauer - Biochimica et Biophysica Acta …, 1996 - Elsevier
… time the drug was converted stoichiometrically into ebselen oxide (2-phenyl-1,2-benzisoselenazol-3(2H)-one-Se-oxide). Ebselen oxide itself was antioxidant inactive. Ebselen also …
Number of citations: 39 www.sciencedirect.com
K Waløen, K Jung-Kc, ED Vecchia, S Pandey… - Molecular …, 2021 - ASPET
… At therapeutically relevant concentrations, ebselen and ebselen oxide caused decreased 14-3-3 levels in SH-SY5Y cells, accompanied with an increased degradation, most probably …
Number of citations: 9 molpharm.aspetjournals.org

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